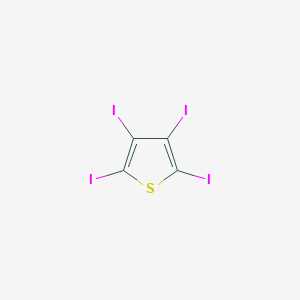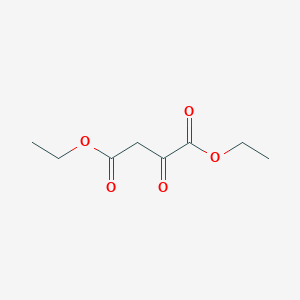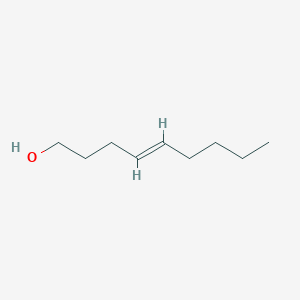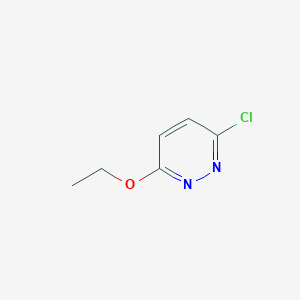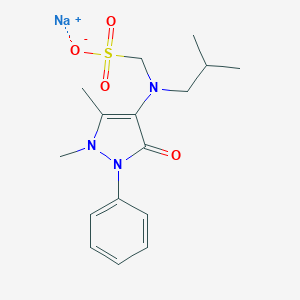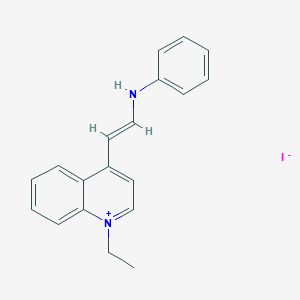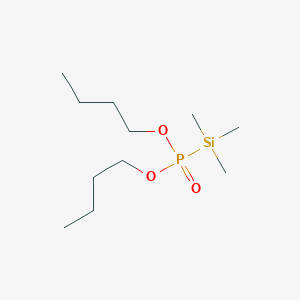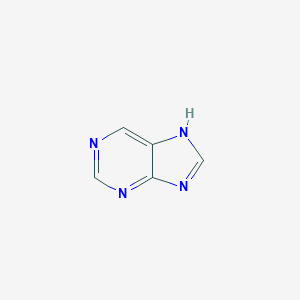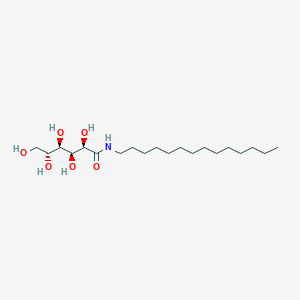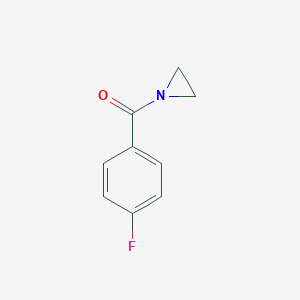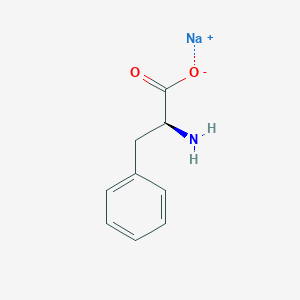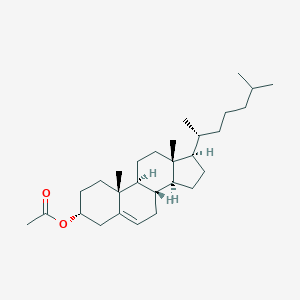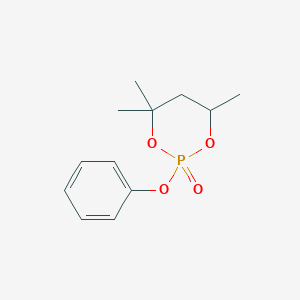
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, commonly known as TMDP, is a cyclic phosphonate compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. TMDP is a white crystalline solid that is soluble in organic solvents, and its synthesis method involves the reaction of phenol with phosphorus oxychloride and trimethylamine.
Mécanisme D'action
The mechanism of action of TMDP is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation leads to the activation of the metal ion, which then catalyzes the desired reaction.
Effets Biochimiques Et Physiologiques
TMDP has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMDP is its high catalytic activity, which makes it an efficient catalyst for various organic reactions. However, TMDP is also relatively expensive and can be difficult to handle due to its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the study of TMDP. One potential area of research is the development of new synthetic routes for TMDP, which could lead to more efficient and cost-effective production methods. Another area of research is the investigation of TMDP's potential applications as a flame retardant, which could have significant implications for the development of new materials with improved fire resistance. Additionally, further studies are needed to fully understand the mechanism of action of TMDP and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of TMDP involves the reaction of phenol with phosphorus oxychloride and trimethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the oxygen atom of the phenol attacks the phosphorus atom of the phosphorus oxychloride, leading to the formation of an intermediate. This intermediate then reacts with trimethylamine to form TMDP.
Applications De Recherche Scientifique
TMDP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TMDP is in the field of catalysis, where it has been shown to act as an efficient catalyst for various organic reactions. TMDP has also been investigated for its potential use as a flame retardant, due to its ability to inhibit the combustion of organic materials.
Propriétés
Numéro CAS |
19219-96-6 |
|---|---|
Nom du produit |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Formule moléculaire |
C12H17O4P |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
4,4,6-trimethyl-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O4P/c1-10-9-12(2,3)16-17(13,14-10)15-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clé InChI |
HLMLMHXDDRMQAX-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
SMILES canonique |
CC1CC(OP(=O)(O1)OC2=CC=CC=C2)(C)C |
Synonymes |
4,4,6-Trimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
